1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
Description
This compound features a thiazole core substituted with a 2,4-difluorophenylamino group at position 2 and a pyrrolidine-2,5-dione moiety at position 4, with a hydrochloride counterion. The pyrrolidine-2,5-dione contributes rigidity and hydrogen-bonding capacity, which may influence pharmacokinetics.
Properties
IUPAC Name |
1-[[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2S.ClH/c15-8-1-2-11(10(16)5-8)18-14-17-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQGGWVKGSXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=C(C=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-((2,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a thiazole and a difluorophenyl group. Its molecular formula is , and it has a molecular weight of 306.27 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.27 g/mol |
| CAS Number | Not specified |
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes within the body. It has been identified as a selective agonist for the sphingosine 1-phosphate receptor 4 (S1P4-R), which plays a crucial role in immune response and cell migration . The modulation of this receptor is linked to therapeutic effects in conditions such as viral infections and thrombocytopenia.
Antiviral Activity
Research indicates that compounds similar to this compound can inhibit viral replication by modulating immune responses. For instance, studies have shown that S1P4-R agonists can impede T-cell responses to influenza virus infections by affecting dendritic cell accumulation in lymph nodes . This suggests that the compound may have potential as an antiviral agent.
Antibacterial and Antifungal Properties
The compound's derivatives have demonstrated antibacterial and antifungal activities in various studies. For example, pyrrolidine derivatives are known to exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes . The presence of the thiazole moiety enhances this activity by providing additional sites for interaction with microbial targets.
Case Study 1: S1P4-R Modulation
A study focused on the modulation of S1P4-R by small molecules revealed that certain structural modifications to compounds similar to this compound significantly enhance their agonistic activity. The findings suggest that these modifications could lead to improved therapeutic profiles for treating diseases associated with immune dysregulation .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were evaluated for their antibacterial efficacy against resistant strains of bacteria. Results indicated that specific substitutions on the pyrrolidine ring increased potency against Gram-positive bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : (4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles
- Key Differences: Substituent: Trifluoromethoxy (electron-withdrawing) vs. difluorophenylamino (electron-deficient aromatic ring). Core Structure: Pyrrole instead of pyrrolidine-2,5-dione.
Compound B : 4-(4-Fluorophenyl)-2-(pyrazol-triazol-thiazole hybrids)
- Key Differences: Heterocycles: Triazole and pyrazole vs. thiazole and pyrrolidine-dione. Fluorine Placement: 4-Fluorophenyl (single substitution) vs. 2,4-difluorophenyl.
Compound C : Dichlorophenyl-Triazole Derivatives (e.g., Propiconazole)
- Key Differences :
Compound D : Ethyl 2-Amino-2-[1-(4-fluorophenyl)-pyrazol-4-yl]acetate Hydrochloride
- Key Differences: Functional Groups: Ester and pyrazole vs. pyrrolidine-dione and thiazole. Fluorine Placement: 4-Fluorophenyl (mono-substitution). Impact: The ester group in Compound D increases hydrophilicity, whereas the pyrrolidine-dione in the target compound may enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
